4-[4-(2-Methoxyphenoxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine
Overview
Description
4-[4-(2-Methoxyphenoxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine is a complex organic compound characterized by its unique structure, which includes methoxyphenoxy and morpholinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenoxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine typically involves multiple steps, including the formation of intermediate compounds. One common approach is the nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with a sulfonyl chloride in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to monitor and control reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenoxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(2-Methoxyphenoxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenoxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2,5-Dimethoxy-3-morpholin-4-ylsulfonylphenyl)sulfonylmorpholine
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 4-[4-(2-Methoxyphenoxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-[4-(2-methoxyphenoxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8S2/c1-28-18-4-2-3-5-19(18)31-20-7-6-17(32(24,25)22-8-12-29-13-9-22)16-21(20)33(26,27)23-10-14-30-15-11-23/h2-7,16H,8-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSSZLOIDGJULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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